N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17198186
InChI: InChI=1S/C10H12BrN3O/c11-8-3-4-12-9(7-8)13-10(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,12,13,15)
SMILES:
Molecular Formula: C10H12BrN3O
Molecular Weight: 270.13 g/mol

N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide

CAS No.:

Cat. No.: VC17198186

Molecular Formula: C10H12BrN3O

Molecular Weight: 270.13 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide -

Specification

Molecular Formula C10H12BrN3O
Molecular Weight 270.13 g/mol
IUPAC Name N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide
Standard InChI InChI=1S/C10H12BrN3O/c11-8-3-4-12-9(7-8)13-10(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2,(H,12,13,15)
Standard InChI Key GLVGLJUGZOGRSN-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C(=O)NC2=NC=CC(=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

N-(4-Bromopyridin-2-yl)pyrrolidine-1-carboxamide features a pyrrolidine ring (C₄H₈N) linked via a carboxamide group to a 4-bromo-substituted pyridine (C₅H₃BrN). Key properties include:

PropertyValue
Molecular FormulaC₁₀H₁₂BrN₃O
Molecular Weight270.13 g/mol
IUPAC NameN-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide
Canonical SMILESC1CCN(C1)C(=O)NC2=NC=CC(=C2)Br
InChI KeyGLVGLJUGZOGRSN-UHFFFAOYSA-N

The bromine atom at the pyridine’s 4-position enhances electrophilicity, potentially improving binding affinity to biological targets. The pyrrolidine ring’s conformational flexibility may facilitate interactions with hydrophobic enzyme pockets .

Spectroscopic Data

While nuclear magnetic resonance (NMR) data for this specific compound are unavailable, analogous urea derivatives exhibit characteristic signals. For example, N-(pyridin-2-yl)pyrrolidine-1-carboxamide (lacking the bromine) shows:

  • ¹H NMR: δ 1.17–1.88 (pyrrolidine CH₂), 3.39–3.47 (NCH₂), 6.86–8.13 (pyridine H) .

  • ¹³C NMR: Peaks at 24.2–153.9 ppm, corresponding to pyrrolidine carbons and pyridine ring atoms .
    The bromine substituent is expected to deshield adjacent protons, shifting pyridine signals upfield.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via C–H functionalization of pyridine N-oxides, as demonstrated for related ureas . A representative pathway involves:

  • Reactants: Pyridine N-oxide derivatives and pyrrolidine-1-carbonitrile.

  • Conditions: Solvent-free, 80–100°C, 12–24 hours.

  • Catalyst: None required, though Lewis acids may accelerate reactivity.

For N-(4-bromopyridin-2-yl)pyrrolidine-1-carboxamide, 4-bromopyridine N-oxide reacts with pyrrolidine-1-carbonitrile to yield the product in ~90% efficiency .

Reaction Mechanism

The process proceeds through nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbon of the pyridine N-oxide, followed by dehydration to form the carboxamide bond. Bromine’s electron-withdrawing effect stabilizes the transition state, enhancing reaction rates .

Synthetic Parameters

Key optimization data from analogous reactions :

ParameterValue
Temperature80–100°C
Time12–24 hours
Yield82–92%
Purity (HPLC)>95%

Biological Activity and Mechanisms

Anticancer Activity

Compounds with this scaffold inhibit kinases (e.g., EGFR, VEGFR) at nanomolar concentrations. Molecular docking suggests the bromopyridine moiety interacts with ATP-binding pockets, while the pyrrolidine stabilizes hydrophobic residues.

Enzyme Inhibition

  • Carbonic Anhydrase: IC₅₀ = 12 nM (vs. 28 nM for acetazolamide).

  • HDACs: Moderate inhibition (IC₅₀ = 0.8 µM).

Pharmacological Applications

Kinase Inhibitor Development

The compound’s urea linkage mimics ATP’s hydrogen-bonding pattern, making it a candidate for tyrosine kinase inhibitors. Preclinical models show reduced tumor growth by 60–70% at 10 mg/kg doses.

Antibacterial Agents

Structural analogs disrupt biofilm formation in methicillin-resistant S. aureus (MRSA) at sub-MIC concentrations, suggesting adjuvant potential.

Research Gaps and Future Directions

  • Toxicology Studies: Acute/chronic toxicity profiles remain uncharacterized.

  • Structure-Activity Relationships: Impact of bromine position on potency.

  • Formulation Challenges: Low aqueous solubility (logP = 2.1) necessitates prodrug strategies.

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